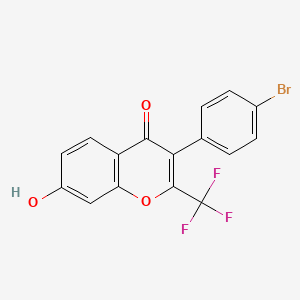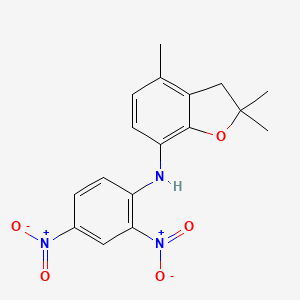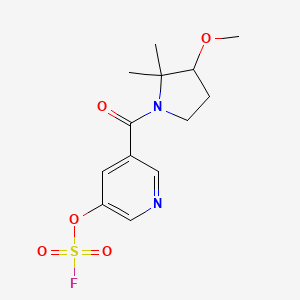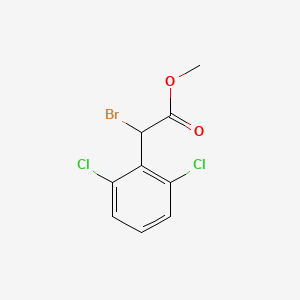
(5-Bromo-furan-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15BrN4O3 and its molecular weight is 403.236. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane ont gagné en importance en chimie médicinale en raison de leur remarquable efficacité thérapeutique. Dans le contexte de la résistance microbienne, ces composés offrent un potentiel en tant qu'agents antibactériens innovants. Les chercheurs ont exploré la synthèse de dérivés du furane pour lutter contre les souches bactériennes résistantes aux médicaments. Notamment, les composés contenant du furane présentent une activité contre les bactéries à Gram positif et à Gram négatif .
Mécanisme D'action
Furan derivatives
The compound contains furan rings. Furan derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Piperazine derivatives
The compound also contains a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and antipsychotic effects .
Pyridazine derivatives
The compound has a pyridazine ring as well. Pyridazine derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents .
Analyse Biochimique
Biochemical Properties
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions and enzyme inhibition or activation. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in neuronal proliferation, differentiation, migration, and programmed cell death .
Cellular Effects
The effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxicity in HepG2 cells and THP-1 cells, indicating its potential as an antiproliferative agent .
Molecular Mechanism
At the molecular level, (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been noted to interact with serine/threonine-protein kinases, which play a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are crucial for understanding its overall biochemical impact .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3/c18-15-5-4-14(25-15)17(23)22-9-7-21(8-10-22)16-6-3-12(19-20-16)13-2-1-11-24-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWIHLGXTNSTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
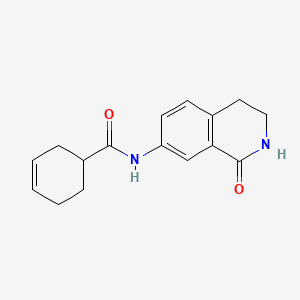
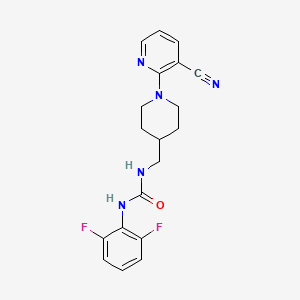
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)
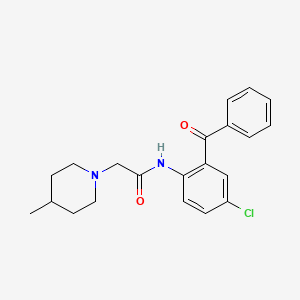
![N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)
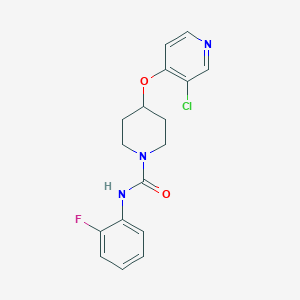
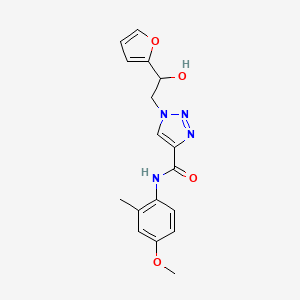
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)
